3-Chloro-4-methylphenylzinc iodide 0.5&

Catalog No.
S3549702
CAS No.
352525-66-7
M.F
C7H6ClIZn
M. Wt
317.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methylphenylzinc iodide 0.5&

CAS Number

352525-66-7

Product Name

3-Chloro-4-methylphenylzinc iodide 0.5&

IUPAC Name

1-chloro-2-methylbenzene-5-ide;iodozinc(1+)

Molecular Formula

C7H6ClIZn

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C7H6Cl.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

WXXRYTXHYIZUPR-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]I

3-Chloro-4-methylphenylzinc iodide 0.5 is an organometallic compound that is commonly used in organic synthesis. It is a member of the Grignard reagent family, which are compounds that are used to form new carbon-carbon bonds. These reagents are widely used in organic synthesis to create complex molecules that cannot be obtained through other methods.
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis and earned him the Nobel Prize in Chemistry in 1912. Since then, scientists have been working to improve and expand the use of these reagents.

3-Chloro-4-methylphenylzinc iodide 0.5 is a white to off-white crystalline solid that is insoluble in water. It has a molecular weight of 324.28 g/mol and a melting point of 133-136°C.
The compound is highly reactive and can react with a variety of organic compounds. It is a source of the 3-chloro-4-methylphenyl group, which is important for its biological activity.

The synthesis of 3-Chloro-4-methylphenylzinc iodide 0.5 is typically performed by the reaction of 3-chloro-4-methylbenzyl chloride with magnesium in the presence of anhydrous ether. The resulting Grignard reagent is then treated with iodine to form the final product.
The compound is characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques are used to confirm the identity and purity of the compound.

The analytical methods used for 3-Chloro-4-methylphenylzinc iodide 0.5 include NMR spectroscopy, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS). These techniques are used to confirm the identity and purity of the compound, as well as to determine the reaction yields and kinetics.

There is limited information on the biological properties of 3-Chloro-4-methylphenylzinc iodide 0.5. However, it has been shown to have anti-cancer and anti-inflammatory properties. It is also being investigated for its potential as a reagent in drug discovery.

Like all Grignard reagents, 3-Chloro-4-methylphenylzinc iodide 0.5 is highly reactive and should be handled with caution in the laboratory. It is flammable and can react with water to release hydrogen gas, which can be explosive. Proper safety protocols, such as the use of appropriate protective equipment and proper handling and storage procedures, should be followed when working with this compound.

3-Chloro-4-methylphenylzinc iodide 0.5 is used in many scientific experiments for its ability to form new carbon-carbon bonds. It is commonly used in the synthesis of complex organic molecules and is an important reagent in drug discovery.

The current state of research on 3-Chloro-4-methylphenylzinc iodide 0.5 is focused on its synthetic applications and its potential as a reagent in drug discovery. There is also ongoing research into its biological properties and its toxicity and safety in scientific experiments.

The potential implications of 3-Chloro-4-methylphenylzinc iodide 0.5 in various fields of research and industry are vast. Its ability to form new carbon-carbon bonds makes it an important reagent in organic synthesis, and its potential as a drug discovery tool could have far-reaching implications in the pharmaceutical industry.
Limitations:
One of the limitations of 3-Chloro-4-methylphenylzinc iodide 0.5 is its reactivity. It can react with a wide range of organic compounds, which can make it difficult to control reactions and obtain high yields.

There are several future directions for research on 3-Chloro-4-methylphenylzinc iodide 0.5. These include:
1. Developing new synthesis methods that improve reaction yields and selectivity.
2. Investigating the potential of the compound as a reagent in drug discovery.
3. Studying the biological properties of the compound in more detail.
4. Improving the safety and handling of the compound in the laboratory.
5. Increasing the efficiency of the compound in forming new carbon-carbon bonds.
6. Exploring the potential of the compound in other areas of research and industry, such as materials science and agriculture.
In conclusion, 3-Chloro-4-methylphenylzinc iodide 0.5 is an important compound in organic synthesis and drug discovery. Its unique properties make it a valuable tool for scientists, and ongoing research is exploring its potential in various fields of research and industry. While there are limitations to its use, continued research and development of new synthesis methods and applications could lead to important breakthroughs in the future.

Dates

Modify: 2023-08-19

Explore Compound Types